Pentachloronitrobenzene

Catalog No.
S540877
CAS No.
82-68-8
M.F
C6Cl5NO2
NO2C6H4Cl
M. Wt
295.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentachloronitrobenzene

CAS Number

82-68-8

Product Name

Pentachloronitrobenzene

IUPAC Name

1,2,3,4,5-pentachloro-6-nitrobenzene

Molecular Formula

C6Cl5NO2
NO2C6H4Cl

Molecular Weight

295.3 g/mol

InChI

InChI=1S/C6Cl5NO2/c7-1-2(8)4(10)6(12(13)14)5(11)3(1)9

InChI Key

LKPLKUMXSAEKID-UHFFFAOYSA-N

SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[N+](=O)[O-]

Solubility

less than 1 mg/mL at 72° F (NTP, 1992)
1.51e-06 M
Practically insol in cold alc
Slightly soluble in alcohols; somewhat soluble in carbon disulfide, benzene, chloroform
Solubility in various solvents. [Table#3531]

In water, 0.44 mg/L at 25 °C
Solubility in water, g/100ml at 20 °C: 0.00004
Solubility in water: none

Synonyms

Brassicol, PCNB, pentachloronitrobenzene, quintozene, Terrachlor

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[N+](=O)[O-]

Description

The exact mass of the compound Quintozene is 292.8372 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 72° f (ntp, 1992)1.51e-06 mpractically insol in cold alcslightly soluble in alcohols; somewhat soluble in carbon disulfide, benzene, chloroformsolubility in various solvents. [table#3531][]in water, 0.44 mg/l at 25 °csolubility in water, g/100ml at 20 °c: 0.00004solubility in water: none. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 58427. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Nitrobenzenes - Supplementary Records. It belongs to the ontological category of pentachlorobenzenes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Hazardous Air Pollutants (HAPs). However, this does not mean our product can be used or applied in the same or a similar way.

Pentachloronitrobenzene, also known as quintozene, is a synthetic organic compound with the chemical formula C₆Cl₅NO₂. It appears as an off-white to yellow crystalline solid with a musty odor. This compound is primarily used as a fungicide in agriculture, particularly for crops such as cotton, rice, and various grains. Pentachloronitrobenzene was first synthesized in 1868 and introduced into agricultural practice in the 1930s by Bayer AG as a replacement for mercurial pesticides .

The exact mechanism of action of quintozene as a fungicide is not fully understood, but it is believed to interfere with several fungal metabolic processes. One proposed mechanism involves the inhibition of mitochondrial respiration, a vital process for energy production in fungal cells. Additionally, quintozene may disrupt fungal cell membrane integrity and protein synthesis.

Quintozene poses several safety and health hazards:

  • Toxicity: Quintozene is moderately toxic and can cause various health problems upon exposure, including skin irritation, respiratory problems, nausea, vomiting, and dizziness []. Long-term exposure has been linked to liver and kidney damage [].
  • Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified quintozene as a possible human carcinogen.
  • Environmental impact: Due to its persistence in the environment and potential for bioaccumulation, quintozene can harm beneficial soil organisms and contaminate groundwater [].

Reference Compound in Fungicide Development

One primary application of quintozene in scientific research is as a reference compound for developing new fungicides. Due to its well-understood mode of action, which involves disrupting fungal cell membranes, quintozene serves as a benchmark for evaluating the effectiveness of potential new fungicides. Researchers can compare the antifungal activity of new compounds to quintozene to assess their potency and potential mechanisms of action.

Environmental Fate Studies

Quintozene's persistence in the environment has also made it a subject of scientific research. Studies investigate its degradation pathways, soil adsorption characteristics, and potential for bioaccumulation in the food chain []. This research helps scientists understand the environmental impact of quintozene and similar fungicides, informing regulations and remediation strategies.

Pentachloronitrobenzene exhibits high reactivity and can undergo several chemical transformations:

  • Reaction with Alcohols: It reacts with ethanol and potassium hydroxide to form pentachlorophenetole:
    C6Cl5NO2+KOCH2CH3C6Cl5OCH2CH3+KNO2C_6Cl_5NO_2+KOCH_2CH_3\rightarrow C_6Cl_5OCH_2CH_3+KNO_2
  • Reduction Reactions: The compound can be reduced to pentachloroaniline and other metabolites, including pentachlorophenol through hydrolysis:
    C6Cl5NO2+6[H]C6Cl5NH2+2H2OC_6Cl_5NO_2+6[H]\rightarrow C_6Cl_5NH_2+2H_2O
  • Degradation: In soil, pentachloronitrobenzene has a half-life of approximately 1.8 days, degrading into various metabolites .

Pentachloronitrobenzene is classified as a possible human carcinogen (Group C) by the United States Environmental Protection Agency. Acute exposure can cause conjunctivitis and corneal injury. Experimental studies have shown high acute toxicity in animals through inhalation and moderate toxicity via oral exposure . Additionally, it has been found to be toxic to aquatic life with long-lasting effects .

The primary synthesis method for pentachloronitrobenzene involves chlorination of nitrobenzene in chlorosulfuric acid at temperatures between 60–70 °C, using iodine as a catalyst. An alternative synthesis route is through the nitration of chlorinated benzenes. This process can yield hazardous by-products such as hexachlorobenzene .

Pentachloronitrobenzene is predominantly used in agriculture as a fungicide for seed treatment and soil application. It helps suppress fungal growth in various crops, including barley, corn, oats, rice, and wheat. Additionally, it is utilized to prevent slime formation in industrial water systems .

Research has indicated that pentachloronitrobenzene can interact with various environmental factors affecting its degradation and toxicity. Studies have explored its abiotic degradation in systems involving iron compounds at near-neutral pH levels . The compound's interaction with microbial communities has also been investigated, revealing the potential for bioremediation through specific bacteria capable of degrading pentachloronitrobenzene .

Several compounds share structural similarities or functional properties with pentachloronitrobenzene. Here are some notable examples:

Compound NameChemical FormulaKey Characteristics
HexachlorobenzeneC₆Cl₆Highly chlorinated; persistent organic pollutant
PentachlorophenolC₆Cl₅OHUsed as an antiseptic and pesticide; more soluble
PentachloroanilineC₆Cl₅NH₂Toxic metabolite of pentachloronitrobenzene
DichlorodiphenyltrichloroethaneC₁₄H₉Cl₄Widely known as DDT; used as an insecticide

Uniqueness of Pentachloronitrobenzene: Unlike its analogs, pentachloronitrobenzene's specific application as a fungicide distinguishes it within agricultural practices. Its unique combination of chlorine substituents contributes to its effectiveness against fungal pathogens while also presenting significant environmental concerns due to its toxicity and persistence.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Quintozene appears as crystalline pale yellow to white solid or powder with a musty moth ball odor. Insoluble in water and denser than water. Hence sinks in water.
PURE: COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR. TECHNICAL: PALE YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR.
YELLOWISH CRYSTALS WITH CHARACTERISTIC ODOUR.
Crystalline pale yellow to white solid or powder with a musty moth ball odor.

Color/Form

Pale yellow crystals
Colorless needles
Fine needles from alcohol, platelets from carbon disulfide
Cream crystals

XLogP3

4.2

Exact Mass

292.8372

Boiling Point

622 °F at 760 mm Hg (with some decomposition) (NTP, 1992)
328.0 °C
328 °C at 760 mm Hg with some decomposition
328 °C
242 °C
622°F

Flash Point

127 °C c.c.

Vapor Density

10.2 (NTP, 1992) (Relative to Air)
Relative vapor density (air = 1): 10.2
Relative vapor density (air = 1): 5.44

Density

1.718 at 77 °F (NTP, 1992)
1.718 at 25 °C/4 °C
1.7 g/cm³
Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00
Relative density (water = 1): 1.3

LogP

4.64 (LogP)
log Kow = 4.22
4.77
2.39

Odor

Musty odo

Appearance

Solid powder

Melting Point

295 °F (NTP, 1992)
144.0 °C
144 °C
146 °C
82-84 °C
295°F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Q37G40S4S8

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Fungicides, Industrial

Vapor Pressure

0.013 mm Hg at 77 °F (NTP, 1992)
5.00e-05 mmHg
5X10-5 mm Hg at 20 °C
Vapor pressure, Pa at 20 °C: 0.007
Vapor pressure, Pa at 30 °C: 20
0.013 mmHg

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Impurities

Hexachlorobenzene (HCB) and pentachlorobenzene (PCB) are manufacturing impurities in technical pentachloronitrobenzene (PCNB). During a special review in the 1980s of PCNB, /the EPA/ ... entered into an agreement with the manufacturers to reduce the amount of HCB in the technical grade PCNB to 0.5% by April 1983, and to 0.1% by April 1988 (47 FR 18177). ... In 1994, the /EPA/ ... sought to establish a maximum allowable level of HCB at 0.05% and 0.01% for PCB. Both registrants complied with the changes and subsequent formulations of PCNB contained HCB and PCB contamination levels at or below the new allowable limits.
... TECHNICAL PENTACHLORONITROBENZENE (PCNB) CONTAINS 1.8% HCB (HEXACHLOROBENZENE). ...
Technical grade pentachloronitrobenzene contains an avg of 97.8% PCNB ... 0.4% 2,3,4,5-tetrachloronitrobenzene, & less than 0.1% pentachlorobenzene.
Pentachloronitrobenzene pesticide contains hexachlorobenzene as an impurity at concentrations of <0.05%.

Other CAS

82-68-8
100-00-5

Wikipedia

Quintozene

Biological Half Life

0.68 Days

Use Classification

Hazardous Air Pollutants (HAPs)
Agrochemicals -> Fungicides

Methods of Manufacturing

... Prepared by chlorination of nitrobenzene at 60-70 °C in chlorosulfuric acid, with iodine as a catalyst.
... Produced by nitration of pentachlorobenzene.

General Manufacturing Information

Benzene, 1,2,3,4,5-pentachloro-6-nitro-: ACTIVE
TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.
... COMPATIBLE WITH ALL PESTICIDES AT PH 7 OR LESS.
PENTACHLORONITROBENZENE NOT EFFECTIVE AGAINST ROOT-ROT DISEASES CAUSED BY PYTHIUM OR PHYTOPHTHORA.

Analytic Laboratory Methods

REDUCE WITH ZINC AND HYDROCHLORIC ACID, AND TITRATE WITH 1/10 N SODIUM NITRITE SOLN: BUHMANN N, FARBWERKE HOECHST AG; REPORT 13.4 (1967) IN FORMULATIONS.
... GAS CHROMATOGRAPHIC DETERMINATION OF QUINTOZENE IN FERTILIZERS: HANKS & ENGDAHL; J ASS OFF ANALYST CHEM 55: 657 (1972).
Residues of pentachloronitrobenzene were determined in soil using gas chromatograph (Varian model 7800) equipped with flame ionization detector.
Pentachloronitrobenzene was determined in soil, sediment, and river water by gas chromatography combined with negative-ion chemical-ionization mass spectrometry. Min detection limit was 0.2-50 pico g.
For more Analytic Laboratory Methods (Complete) data for PENTACHLORONITROBENZENE (32 total), please visit the HSDB record page.

Storage Conditions

Store in a refrigerator or cool, dry place away from strong bases. A regulated, marked area should be established where this chemical is handled, used, or stored in compliance with OSHA standard 1910.1045.
Store in cool dry place.

Interactions

Pentachloronitrobenzene (PCNB) and HgCl2, PCNB and CdCl2, and hexachlorobenzene (HCB) and HgCl2 were investigated for their acute oral toxicity in rats, individually and as combinations in various ratios of the organochlorine pesticides to the heavy metal chlorides. The toxicity of mixtures of low dosages of the pairs tested was higher than the sum of the toxicities produced by the individual doses. At increased dosages of the components in the combinations PCNB-HgCl2 and PCNB-CdCl2, the combined lethality tended towards the sums of the effects of the individual doses.
Acute administration of PCNB enhances susceptibility of rats to poisoning by carbon tetrachloride.

Stability Shelf Life

STABLE IN SUNLIGHT

Dates

Modify: 2023-08-15

Pesticide residues in soils planted with Panax notoginseng in south China, and their relationships in Panax notoginseng and soil

Ling Zhao, Yan Li, Wenjie Ren, Yang Huang, Xiaomi Wang, Zhaocong Fu, Wenting Ma, Ying Teng, Yongming Luo
PMID: 32534333   DOI: 10.1016/j.ecoenv.2020.110783

Abstract

In this study, 73 samples from soils planted with Panax notoginseng and six P. notoginseng samples were collected in Yunnan Province to investigate the residual levels of six pesticides and their relationships with P. notoginseng and soil. All six pesticides were detected in the soils planted with P. notoginseng located in three regions of Shilin, Kaiyuan, and Yanshan. The detection frequencies of the pesticides in the soils followed the order: quintozene (100%) > iprodione (96%) > procymidone (69%) > chlorothalonil (51%) > pyrimethanil (49%) > pyraclostrobin (29%). The median concentrations of iprodione, pyraclostrobin, pyrimethanil, quintozene, procymidone, and chlorothalonil were 46.40, 6.4, 3.1, 2.86, 2.69, and 0.24 μg/kg, respectively. The mean concentrations of pesticides in the three regions followed the order: Kaiyuan > Shilin > Yanshan, except for iprodione. Furthermore, the concentrations of pesticide residues in soils in each region followed the order: soils never planted with P. notoginseng < soils previously planted with P. notoginseng < soils currently planted with P. notoginseng. The concentration of chlorothalonil in P. notoginseng followed the order: root > stem > leaf, whereas those of the other five pesticides followed the opposite order: root < stem < leaf. There were significant positive correlations between the mean concentrations of pesticides in P. notoginseng and those in the corresponding soils. These results indicate that the rational application of pesticides in P. notoginseng cultivation would be effective for reducing the accumulation of pesticides in P. notoginseng to protect people from the harmful effects of residual pesticides.


Pentachloronitrobenzene alters progesterone production and primordial follicle recruitment in cultured granulosa cells and rat ovary†

Yanrong Kuai, Xiaobo Gao, Huixia Yang, Haiyan Luo, Yang Xu, Chenchen Liu, Haiying Yu, Yihan Wang, Chen Zhang, Xu Ma, Cailing Lu
PMID: 31616914   DOI: 10.1093/biolre/ioz195

Abstract

Pentachloronitrobenzene (PCNB) is an organochlorine fungicide widely used for crop production and has become an environmental concern. Little is known about the effect of PCNB on ovarian steroidogenesis and follicular development. We found that PCNB stimulated Star expression and progesterone production in cultured rat granulosa cells in a dose-dependent manner. PCNB activated mitogen-activated protein kinase (MAPK3/1) extracellulat regulated kinase (ERK1/2), thus inhibition of either protein kinase A (PKA) or MAPK3/1 signaling pathway significantly attenuated progesterone biosynthesis caused by PCNB, suggesting that PCNB induced progesterone production by activating the cyclic adenosine monophosphate (cAMP/PKA) and MAPK3/1 signaling pathways. Further investigation demonstrated that PCNB induced Star expression and altered MAPK3/1 signaling in ovary tissues of immature SD rats treated with PCNB at the dose of 100, 200, or 300 mg/kg by daily gavage for 7 days, while serum progesterone level was dose-dependently decreased. We demonstrated that PCNB exposure accelerated the recruitment of primordial follicles into the growing follicle pool in ovary tissues, accompanied by increased levels of anti-Mullerian hormone (AMH) in both ovary tissues and serum. Taken together, our data demonstrate for the first time that PCNB stimulated Star expression, altered MAPK3/1 signaling and progesterone production in vivo and in vitro, and accelerated follicular development with a concomitant increase in AMH in ovary tissues and serum. Our findings provide novel insight into the toxicity of PCNB to animal ovary function.


Bioaccumulation and toxicity of pentachloronitrobenzene to earthworm (Eisenia fetida)

Ming Li, Guanghui Xu, Rui Yu, Yang Wang, Yong Yu
PMID: 30852307   DOI: 10.1016/j.ecoenv.2019.03.016

Abstract

Pentachloronitrobenzene (PCNB) has been widely utilized as a fungicide to control diseases. However, toxic effect data of PCNB on terrestrial invertebrate are not available till now. Herein, the earthworms (Eisenia fetida) were exposed to soil containing different levels of PCNB. Mortality, weight, accumulation, and physiological indexes of earthworms were determined on certain days. PCNB inhibited the growth of earthworms and induced a significant increase in the activity of antioxidative enzymes. ROS, SOD, and MDA of earthworms in the highest treatment group were 6.8, 4.4, and 3.8 times higher than those in the control group, respectively. In addition, earthworm coelomocytes were successfully extracted, cultured, and innovatively employed in in-vitro toxicity test to evaluate the toxic effect of PCNB. The biomarkers utilized in in-vitro toxicity test, including cell viability, intracellular ROS and extracellular LDH showed significant correlations with the PCNB in the culture media, indicating that the in-vitro toxicity test may serve as a useful tool for toxic assessment of pollutants to earthworms and other organisms.


Assessment of heavy metals, fungicide quintozene and its hazardous impurity residues in medical Panax notoginseng (Burk) F.H.Chen root

Yue Geng, Linjie Jiang, Hongxin Jiang, Lu Wang, Yi Peng, Ce Wang, Xiaomeng Shi, Jing Gu, Yuehua Wang, Jiachao Zhu, Lihong Dai, Yaping Xu, Xiaowei Liu
PMID: 30176061   DOI: 10.1002/bmc.4378

Abstract

A quick, easy, cheap, effective, rugged, and safe extraction approach and gas chromatography/tandem mass spectrometry with programmed temperature vaporization sampling technology were used to determine fungicide quintozene and its hazardous impurity hexachlorobenzene (HCB) in Panax notoginseng root, which is commonly used as a rare traditional Chinese medicine worldwide. The mean recoveries were in the ranges of 94-125 and 84-119% for quintozene and HCB with relative standard deviations of 6.2-16.1% at three concentrations: 0.01, 0.1 and 1 mg kg
. Heavy metals arsenic, cadmium, copper and lead were simultaneously detected by an inductively coupled plasma-mass spectrometry approach after digestion with nitric acid. The above methods were used to analyze 50 samples of P. notoginseng roots collected at markets and planting bases from the special local producing areas, namely, Honghe, Kunming and Wenshan in Yunnan province, China. Quintozene and HCB in root samples were determined at <0.0015-1.50 and <0.0015-0.125 mg kg
. In the 50 samples, 60, 16, 56, 2 and 6% exceeded the maximum permissible levels in medicinal plants (WM/T2-2004) for quintozene, arsenic, cadmium, lead and copper. The results showed that the method is robust and suitable for measuring quintozene, its hazardous impurity and heavy metals in P. notoginseng roots.


Biodegradation of pentachloronitrobenzene by Arthrobacter nicotianae DH19

Y Wang, C Wang, A Li, J Gao
PMID: 26250405   DOI: 10.1111/lam.12476

Abstract

A pentachloronitrobenzene (PCNB)-degrading bacterial strain was identified as Arthrobacter nicotianae based on morphological, physiological and biochemical tests, and 16S rRNA gene sequences analysis. The strain could grow on mineral salt medium (MSM) containing PCNB as the sole carbon source. Under optimal conditions (pH 6·85, 30°C and inoculum biomass amount of 1·45 g l(-1) ), more than 90% residues of PCNB were degraded by strain DH19 within 7 days. Strain DH19 could efficiently degrade dichlorodiphenyl trichloroethane, hexachlorocyclohexane, cypermethrin and cyhalothrin. Metabolites from PCNB degradation were identified by using gas chromatography (GC) coupled with triple quadrupole mass spectrometry. A possible degradation pathway for PCNB was deduced. This is the first report of PCNB-degrading strain DH19 isolated from the rhizospheric soil. Therefore, strain DH19 could potentially be employed in bioremediation of PCNB.
The degradation of pentachloronitrobenzene (PCNB) by an individual bacterial strain is being reported for the first time. The efficient PCNB-degrading strain DH19 was isolated from ginseng rhizosphere soil and identified as Arthrobacter nicotianae. The strain could utilize PCNB as the sole carbon source for growth and degradation. In addition, strain DH19 could efficiently degrade dichlorodiphenyl trichloroethane, hexachlorocyclohexane, cypermethrin and cyhalothrin. Five metabolites from PCNB degradation were identified, and a possible degradation pathway was deduced. The results suggest that A. nicotianae DH19 has great potential for the bioremediation of PCNB-contaminated environments.


Preparation of multicolor luminescence Schiff-base compound based on solvent control and its application in the detection of pentachloronitrobenzene

Jianping Ye, Qing Zhou, Zhihong Yan, Kang Li
PMID: 34482876   DOI: 10.1016/j.aca.2021.338794

Abstract

Fluorescent materials with tunable optical properties are critical to their potential application. So far, the tuning of double-color luminescence has been easily achieved for many organic materials, but there are very few reports on multicolor luminescence materials. In this work, a multicolor emissions Schiff-base fluorescent compound 1,1'-{4,4'-Biphenyldiylbis[nitrilo(E)methylylidene]}di(2-naphthol) (BPDN) with an aggregation induced emission (AIE) characteristic was synthesized, and its luminescent characteristic was investigated. The BPDN molecules with low concentration in solution can emit faint light, but a new AIE phenomenon will appear when the BPDN molecules are aggregated in the solvent with low solubility or high concentration. The color and efficiency of the AIE of BPDN can be tuned by changing its aggregation state: the luminescence of the aggregate gradually redshifts (blue, green, to orange) as the solvent with poor solubility in the mixture increases or increasing the concentration of the BPDN. Based on the multicolor luminescence BPDN, a molecularly imprinted ratiometric fluorescent probe test strip (MIRF test strip) had been prepared and successfully applied to visual detection of pentachloronitrobenzene (PCNB). The color of test strip could change gradually from orange to yellow to green with the increase of the concentration of PCNB. This work shows the characteristic and application of multicolor luminescence BPDN.


Biodegradation of pentachloronitrobenzene by Cupriavidus sp. YNS-85 and its potential for remediation of contaminated soils

Ying Teng, Xiaomi Wang, Ye Zhu, Wei Chen, Peter Christie, Zhengao Li, Yongming Luo
PMID: 28238184   DOI: 10.1007/s11356-017-8640-2

Abstract

Pentachloronitrobenzene (PCNB) is a toxic chlorinated nitroaromatic compound. However, only a few bacteria have been reported to be able to utilize PCNB. In the present study, one pentachloronitrobenzene (PCNB)-degrading bacterium, Cupriavidus sp. YNS-85, was isolated from a contaminated Panax notoginseng plantation. The strain co-metabolized 200 mg L
PCNB in aqueous solution with a removal rate of 73.8% after 5 days. The bacterium also degraded PCNB effectively under acid conditions (pH 4-6) and showed resistance to toxic trace elements (arsenic, copper, and cadmium). Its ability to utilize proposed PCNB intermediates as sole carbon sources was also confirmed. The soil microcosm experiment further demonstrated that bacterial bioaugmentation enhanced the removal of PCNB (37.8%) from soil and the accumulation of pentachloroaniline (89.3%) after 30 days. Soil enzyme activity and microbial community functional diversity were positively influenced after bioremediation. These findings indicate that Cupriavidus sp. YNS-85 may be a suitable inoculant for in situ bioremediation of PCNB-polluted sites, especially those with acid soils co-contaminated with heavy metal(loid)s.


Uptake and accumulation of pentachloronitrobenzene in pak choi and the human health risk

Ming Li, Guanghui Xu, Rui Yu, Yang Wang, Yong Yu
PMID: 31037581   DOI: 10.1007/s10653-019-00305-7

Abstract

Nowadays, nanocarbon is widely employed to enwrap into fertilizers. However, the influence of nanocarbon on the transportation of contaminants from soil to plants and its mechanism remain unclear. In this study, pentachloronitrobenzene (PCNB), a typical organochlorine fungicide utilized all over the world, was chosen as the target contaminant to investigate the influence of nanocarbon on its transportation in soil-pak choi system. The maximum PCNB concentration in the root and leaf reached to 112 and 86 ng/g, respectively, demonstrating that PCNB would be absorbed by pak choi. The ratio of PCNB between leaf and root indicated that nanocarbon promoted root of pak choi to absorb PCNB. The transportation of PCNB inside plant was inhibited when pak choi was planted in soil containing higher concentration of nanocarbon. Human risk assessment showed that people consuming the pak choi in this study would not experience risk. However, in vitro toxicity test indicated that PCNB could directly impair intestinal epithelial cells (Caco-2 cells) and thus pose a potential risk to human intestine.


Effective biodegradation of pentachloronitrobenzene by a novel strain Peudomonas putida QTH3 isolated from contaminated soil

Yan Wang, Xiqian Zhang, Lin Wang, Chunwei Wang, Weixin Fan, Meiqin Wang, Jianming Wang
PMID: 31351328   DOI: 10.1016/j.ecoenv.2019.109463

Abstract

To eliminate pentachloronitrobenzene (PCNB) residue in PCNB-contaminated environment, the degradation potential of Pseudomonas putida QTH3 to PCNB was evaluated in this study. Peudomonas putida QTH3 could grow well in mineral salt medium (MSM) containing PCNB as sole carbon and was able to degrade PCNB efficiently, whereas the degradation rate of P. putida QTH3 to PCNB increased gradually, and reached 49.84% in 35 days. The degradation rates of P. putida QTH3 to 13 tested organochlorine compounds found to be 10.85%-42.51% after 14 days. The metabolites during PCNB biodegradation by P. putida QTH3 were identified as catechol, 2, 3, 5, 6-tetrachloroaniline (TCA), 2, 3, 4, 5- TCA, 2, 3, 4, 5, 6-pentachloroaniline (PCA) and pentachlorothioanisole (PCTAs). Furthermore, possible degradation pathway of PCNB by P. putida QTH3 was proposed. The degradation rates of intracellular enzyme and extracellular enzyme were 44.73% and 8.93% after incubation with 100 mg L
PCNB for 30 min, respectively. Thus, intracellular enzyme is a major enzyme responsible for PCNB degradation. The results indicate that P. putida QTH3 can be a suitable organism for the degradation of PCNB, and facilitate its potential for the bioremediation of the environments contaminated with major organochlorine compounds used during this study.


Off-site transport of fungicides with runoff: A comparison of flutolanil and pentachloronitrobeneze applied to creeping bentgrass managed as a golf course fairway

Pamela J Rice, Brian P Horgan, Jennifer L Hamlin
PMID: 29621705   DOI: 10.1016/j.ecoenv.2018.03.070

Abstract

Flutolanil and pentachloronitrobenzene (PCNB) are fungicides used to control or suppress foliar and soil borne diseases in turf and ornamental crops. On golf courses, sports fields, sod farms and commercial lawns these fungicides are used as preventive treatments to combat snow mold, brown patch and fairy ring. Depending on the aquatic organism, flultolanil and PCNB are considered to be moderately to highly toxic. Therefore runoff or drift from treated areas may be hazardous to organisms in adjacent aquatic sites. This research compared the transport of flutolanil and PCNB with runoff from turfgrass managed as a golf course fairway. The quantity of fungicide transported with runoff and observations reported with the chemographs followed trends in agreement with the chemical properties of the compounds. Overall, we observed the rate of transport for flutolanil was greater than PCNB, which contributed to the more than 12 times larger load (µg/m
) of flutolanil transported off-site at the conclusion of the simulated storm runoff. A better understanding of the off-site transport of pesticides with runoff is needed to make informed decisions on management practices to reduce potential adverse effects on non-target organisms, as well as maintain control of targeted pests in the area of application. In addition, data obtained with this research can be used in model simulations to predict nonpoint source pollution potentials beyond experimental conditions.


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